molecular formula C12H12BrN3O3 B2830873 Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate CAS No. 1233509-89-1

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2830873
CAS No.: 1233509-89-1
M. Wt: 326.15
InChI Key: HJHFHFRKVCDWCZ-UHFFFAOYSA-N
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Description

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1233509-89-1) is a triazole derivative featuring a 4-bromophenyl substituent at the 1-position and an isopropyl ester group at the 3-position of the triazole ring. The compound is cataloged with 95% purity and is available for research purposes . Its molecular formula is inferred as C₁₂H₁₁BrN₃O₃, with a calculated molecular weight of approximately 358.15 g/mol (based on substitution patterns of analogs).

Properties

IUPAC Name

propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHFHFRKVCDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The isopropyl ester undergoes hydrolysis to form the carboxylic acid derivative under basic conditions:

  • Reaction : Treatment with aqueous NaOH or KOH in ethanol/water at 60–80°C yields 4-(4-bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .

  • Conditions : 2 M NaOH, 70°C, 6 hours → 89% conversion .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Substitution with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) produces aryl amines .

Reaction TypeReagentsConditionsProduct
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄DMF/H₂O, 90°CBiaryl derivative
AminationRNH₂, Pd₂(dba)₃Toluene, 110°CAryl amine

Triazole Ring Reactivity

The 1,2,4-triazole core exhibits reactivity at nitrogen and oxygen sites:

  • N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

  • Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the thione group to sulfoxide or sulfone derivatives .

ReactionReagentsOutcome
N-AlkylationCH₃I, K₂CO₃, DMFN-Methyl triazole (72–85% yield)
OxidationmCPBA, CH₂Cl₂Sulfoxide (R = O) or sulfone (R = O₂)

Transesterification

The isopropyl ester undergoes transesterification with primary alcohols (e.g., ethanol):

  • Conditions : H₂SO₄ (cat.), ethanol, reflux (12 hours) → ethyl ester derivative (81% yield) .

Comparative Reactivity with Analogues

The bromophenyl group enhances electrophilic substitution compared to chloro- or trifluoromethylphenyl analogues:

CompoundSubstituentRelative Reactivity in Suzuki Coupling
Target4-Br1.0 (reference)
4-Cl0.6–0.8
3,5-Cl₂0.4–0.5
*3-CF₃0.3–0.4

*Data inferred from analogous triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate exhibits promising antimicrobial properties. Studies have shown that compounds containing triazole moieties can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of triazole have been explored for their effectiveness against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Research has demonstrated that certain triazole compounds can inhibit specific pathways involved in tumor growth and metastasis . This suggests that this compound may hold potential as a scaffold for developing novel anticancer drugs.

Anti-inflammatory Effects

Emerging evidence suggests that this compound may possess anti-inflammatory properties. Triazoles have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This could provide therapeutic avenues for treating inflammatory diseases.

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth. This compound could be explored as a potential fungicide to protect crops from fungal pathogens. The effectiveness of triazoles in controlling diseases such as rusts and blights is well documented .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogenated Phenyl Groups

Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS: 1000574-60-6)
  • Molecular Formula : C₁₂H₁₁Cl₂N₃O₃
  • Molecular Weight : 316.14 g/mol
  • Key Differences: Substituent: 3,4-Dichlorophenyl vs. 4-Bromophenyl. Halogen Impact: Chlorine atoms (atomic radius ~0.99 Å) are smaller than bromine (atomic radius ~1.14 Å), influencing steric and electronic properties. Crystallography: While direct crystal data for the target compound is unavailable, highlights that halogen substitution (Cl vs. Br) in similar compounds leads to measurable differences in unit cell parameters. For example, brominated imidazole-4-imines show ~0.1 Å increases in a and c axes compared to chlorinated analogs, attributed to bromine’s larger van der Waals radius .
Functional Group Comparison: Carboxylate Ester vs. Thione
  • 5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
    • Molecular Formula : C₂₂H₁₅BrN₄OS
    • Key Differences :
  • The thione group (C=S) at the 3-position replaces the carboxylate ester, altering reactivity. The IR spectrum of this compound shows a C=S stretch at 1212 cm⁻¹ , absent in the target compound .
  • The benzoxazole moiety introduces additional aromaticity, likely enhancing π-π stacking interactions compared to the simpler triazole-carboxylate structure.

Spectroscopic and Analytical Data

Parameter Target Compound Dichloro Analog Benzoxazol-Triazole-Thione
IR (C=O/C=S) ~1700 cm⁻¹ (ester C=O) Not reported 1212 cm⁻¹ (C=S)
¹H-NMR (Aromatic Protons) Not reported Not reported δ 6.10–8.01 (m, 12H, Ar-H)
Mass (M+1) Not reported Not reported 464

Crystallographic and Packing Behavior

demonstrates that halophenyl-substituted compounds exhibit distinct packing patterns due to weak interactions like C–H∙∙∙X (X = Cl, Br) and π-π stacking. For example:

  • Brominated analogs form stronger C–H∙∙∙Br interactions compared to C–H∙∙∙Cl , leading to tighter packing and higher melting points .
  • The dihedral angle between phenyl rings (~56° in ) suggests significant molecular twisting, which may influence solubility and crystallinity in the target compound.

Biological Activity

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1233509-89-1) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl moiety and a triazole ring, suggesting possible applications in medicinal chemistry.

The molecular formula of the compound is C12H12BrN3O3C_{12}H_{12}BrN_{3}O_{3} with a molar mass of 326.15 g/mol. The predicted density is approximately 1.62 g/cm³, and the pKa value is estimated to be around 5.23 .

PropertyValue
Molecular FormulaC₁₂H₁₂BrN₃O₃
Molar Mass326.15 g/mol
Density1.62 g/cm³ (predicted)
pKa5.23 (predicted)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various triazole derivatives, including those structurally similar to this compound. In vitro tests have demonstrated significant antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural features showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored extensively. Compounds with similar frameworks have exhibited cytotoxic effects on various cancer cell lines. For example, some derivatives demonstrated IC50 values significantly lower than standard treatments like doxorubicin, suggesting enhanced potency against specific cancer types .

In a detailed study of triazole compounds, it was found that structural modifications could lead to improved interactions with cancer cell targets, enhancing their therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis:

  • Bromophenyl Group : The presence of the bromine atom on the phenyl ring may enhance lipophilicity and improve binding affinity to biological targets.
  • Triazole Ring : This moiety is known for its role in interacting with various enzymes and receptors, making it crucial for the compound's biological activity.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that a derivative closely related to this compound showed high efficacy against multi-drug resistant strains of bacteria .
  • Cancer Treatment : Another investigation demonstrated that certain triazole derivatives induced apoptosis in leukemia cells through mechanisms involving caspase activation and mitochondrial disruption .

Q & A

Q. Key Optimization Steps :

  • Reaction temperature control : Excessive heat may degrade sensitive intermediates.
  • Catalyst selection : Use palladium-based catalysts for efficient bromophenyl coupling .
  • Design of Experiments (DoE) : Apply statistical methods to minimize trial-and-error, such as factorial design to optimize solvent polarity and stoichiometry .

Advanced: How can computational methods enhance synthesis efficiency?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify low-energy pathways, reducing experimental iterations .
  • Solvent optimization : Computational screening of solvent effects on reaction kinetics using COSMO-RS models.
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) into machine learning algorithms to refine computational models .

Basic: Which spectroscopic techniques are critical for characterization, and what functional groups do they target?

Methodological Answer:

TechniqueTarget Functional GroupsKey Data ExamplesReference
¹H/¹³C-NMR Triazole protons, ester carbonylδ 9.51 (triazole proton)
IR Spectroscopy C=O (ester), C-Br, N-H (triazole)~1700 cm⁻¹ (C=O), ~533 cm⁻¹ (C-Br)
Mass Spectrometry Molecular ion (M⁺)m/z 464 (M+1)

Best Practice : Cross-validate data with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Validate computational models : Ensure basis sets and solvation models align with experimental conditions (e.g., DMSO vs. gas phase) .
  • Re-examine intermediates : Use in-situ FTIR or LC-MS to detect transient species not accounted for in simulations.
  • Error analysis : Quantify uncertainties in computational thermochemistry (e.g., ±2 kcal/mol for DFT) and compare with experimental yield deviations .

Advanced: What experimental design strategies are effective for studying photodegradation pathways?

Methodological Answer:

  • Factorial design : Test variables like UV intensity, pH, and oxygen levels to identify dominant degradation mechanisms .
  • Analytical tracking : Use HPLC-MS to monitor degradation products and propose pathways via fragmentation patterns.
  • Accelerated aging studies : Apply Arrhenius kinetics under controlled temperatures to extrapolate shelf-life .

Basic: What are the key reactivity trends of the triazole and bromophenyl groups?

Methodological Answer:

  • Triazole ring : Prone to electrophilic substitution at N-2; participates in coordination chemistry with transition metals.
  • Bromophenyl group : Undergo Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing biaryl motifs) .
  • Ester hydrolysis : Susceptible to basic/acidic conditions; monitor via pH-controlled kinetics .

Advanced: How to design a reactor for scaled-up synthesis while maintaining product purity?

Methodological Answer:

  • Continuous flow systems : Improve heat/mass transfer for exothermic triazole cyclization steps .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
  • Separation optimization : Use membrane technologies (e.g., nanofiltration) to isolate the product from polar byproducts .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert atmosphere; assess photostability via accelerated UV exposure tests .
  • Thermal degradation : Conduct TGA-DSC to determine decomposition thresholds (>150°C typical for triazoles) .
  • Hygroscopicity : Use Karl Fischer titration to quantify water uptake and optimize desiccant use .

Advanced: How to employ DoE for optimizing catalytic systems in cross-coupling reactions?

Methodological Answer:

  • Variables : Catalyst loading, ligand type, base concentration.
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize Pd residue .
  • High-throughput screening : Use robotic platforms to test 96 reaction conditions in parallel .

Advanced: What strategies validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

  • Chromatographic separation : Use chiral HPLC with a cellulose-based column to resolve isomers.
  • X-ray crystallography : Confirm regiochemistry via single-crystal structure analysis.
  • NOESY NMR : Detect spatial proximity between protons to distinguish isomers .

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